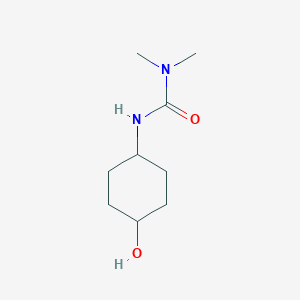

3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea has been studied. For instance, the synthesis of trans-4-hydroxyproline was optimized by rearranging the central carbon metabolism in Escherichia coli . Another study focused on the metabolic engineering strategy for synthesizing trans-4-hydroxy-L-proline in microorganisms . A multivariate modular metabolic engineering approach was used to remove the bottleneck in the synthesis pathway of t4Hyp .Molecular Structure Analysis

The molecular formula of this compound is C9H18N2O2 and its molecular weight is 186.255.Scientific Research Applications

Hydroxylation and Epoxidation Studies

In the context of chemical reactions, hydroxylation and epoxidation studies are relevant to the understanding of 3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea. For instance, research on the hydroxylation and epoxidation of various cyclohexene derivatives, including 3,4-dimethylcyclohexene, explores the stereochemistry and reactivity of these compounds (Hanselaer, Samson, & Vandewalle, 1978).

Catalysis and Ligand Efficiency

The compound serves as a precursor in the synthesis of stable spirocyclic (alkyl)(amino)carbenes. These carbenes, in turn, are used as ligands for transition metal-based catalysts. An example includes the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines. This application significantly expands the synthesis capabilities for nitrogen-containing heterocycles (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).

Organic Synthesis and Drug Development

Organic synthesis research has explored the transformation of related compounds into various therapeutically relevant structures. For instance, the synthesis and testing of derivatives of 4-amino-4-arylcyclohexanones have provided insights into the development of novel classes of analgesics (Lednicer, Vonvoigtlander, & Emmert, 1981).

Hydroxylation Mechanisms

Understanding the mechanisms of hydroxylation in various organic compounds, including those with a cyclohexyl structure, is critical in medicinal chemistry and drug metabolism studies. This includes investigations into the hydroxylation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and related compounds (Hilton & Walker, 1975).

Antimuscarinic Properties

Stereoisomers related to 1-hydroxy[1,1'-bicyclohexyl]-2-carboxylic acid have been studied for their antimuscarinic properties, indicating potential applications in the development of novel drugs with specific receptor subtype affinities (Barbier et al., 1995).

Mechanism of Action

While the specific mechanism of action for 3-(Trans-4-hydroxycyclohexyl)-1,1-dimethylurea is not detailed, compounds with similar structures have been studied. For example, Ambroxol (2-amino-3,5-dibromo-N-[trans-4-hydroxycyclohexyl] benzylamine) is considered a mucoactive agent and has been widely used to treat acute and chronic respiratory diseases . Another compound, trans-4-hydroxycyclohexyl phenyl amide, has been studied as a mitofusin activator, useful for treating diseases or disorders associated with a mitochondria-associated disease, disorder, or condition .

Safety and Hazards

properties

IUPAC Name |

3-(4-hydroxycyclohexyl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-11(2)9(13)10-7-3-5-8(12)6-4-7/h7-8,12H,3-6H2,1-2H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIISPDSWGWEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1602185-16-9 |

Source

|

| Record name | rac-3,3-dimethyl-1-[(1R,4R)-4-hydroxycyclohexyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2724344.png)

![ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2724347.png)